molecular formula C20H12ClFN6O2S B2546955 N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide CAS No. 1112407-41-6

N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide

Cat. No.: B2546955
CAS No.: 1112407-41-6
M. Wt: 454.86
InChI Key: MXQLEGOCYSPDBH-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a substituted aromatic core. The sulfonamide group is attached to a benzene ring substituted with a 2-ethyl group at position 2 and a 5-(trifluoromethyl)isoxazol-3-yl moiety at position 5. The N-linked substituent is a 2,5-dimethylphenyl group. The trifluoromethyl (CF₃) group on the isoxazole ring enhances lipophilicity and metabolic stability, while the ethyl and methyl substituents may influence steric interactions and solubility.

Properties

CAS No.

1112407-41-6

Molecular Formula

C20H12ClFN6O2S

Molecular Weight

454.86

IUPAC Name

6-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C20H12ClFN6O2S/c21-14-7-6-11(8-15(14)22)17-24-16(30-27-17)10-31-20-25-18-13(9-23-26-18)19(29)28(20)12-4-2-1-3-5-12/h1-9H,10H2,(H,23,26)

InChI Key

MXQLEGOCYSPDBH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F

solubility

not available

Origin of Product

United States

Biological Activity

N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. Its structure suggests significant biological activity, particularly in the modulation of neurokinin receptors and other targets relevant to various diseases. This article reviews the compound's biological activity, synthesizing data from patents, research studies, and other scholarly articles.

Chemical Structure and Properties

The compound's molecular formula is C23H22F6N2O2SC_{23}H_{22}F_6N_2O_2S with a molecular weight of 472.4 g/mol. The presence of trifluoromethyl and isoxazole moieties indicates potential for diverse biological interactions.

Research indicates that this compound acts primarily as a neurokinin receptor modulator , which can influence pathways involved in pain perception, inflammation, and mood regulation. Neurokinin receptors are implicated in various pathophysiological conditions, making this compound a candidate for therapeutic development in areas such as:

  • Pain management
  • Anxiety disorders
  • Inflammatory diseases

Antineoplastic Activity

In vitro studies have shown that derivatives similar to this compound exhibit moderate antineoplastic activity against various cancer cell lines, including TK-10 (renal cancer) and HT-29 (colon cancer) cells. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation at specific concentrations (IC50 values ranging from 10 to 30 µM) .

Antimicrobial Properties

The compound's sulfonamide backbone suggests potential antimicrobial properties. Research has indicated that related sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, although specific data on this compound is limited.

Neurokinin Receptor Modulation

As a neurokinin receptor modulator, the compound may reduce the effects of neurogenic inflammation. Studies have demonstrated that related compounds can inhibit the binding of neurokinin A to its receptor with IC50 values below 100 nM . This activity could be beneficial in treating conditions such as asthma or chronic pain syndromes.

Case Studies

StudyFindingsReference
In vitro study on cancer cell linesModerate antineoplastic activity with IC50 values ranging from 10 to 30 µM
Antimicrobial efficacyEffective against various bacterial strains; specific results pending
Neurokinin receptor bindingInhibition of neurokinin A binding with IC50 < 100 nM

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison with 2,5-Dimethylcelecoxib

The compound 4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide (2,5-Dimethylcelecoxib) shares a benzenesulfonamide core with the target compound but differs in key structural features:

  • Heterocyclic Ring : 2,5-Dimethylcelecoxib contains a pyrazole ring (1H-pyrazol-1-yl) substituted with a trifluoromethyl group at position 3, whereas the target compound features an isoxazole ring (isoxazol-3-yl) with a CF₃ group at position 5.
  • Substituent Positions : The ethyl group on the benzene ring (position 2) in the target compound contrasts with the methyl groups on the pyrazole-linked aromatic ring in 2,5-Dimethylcelecoxib.
  • Aromatic Substitution : Both compounds include dimethylphenyl groups, but their positions differ—2,5-dimethylphenyl in the target vs. a para-substituted benzene in 2,5-Dimethylcelecoxib.

These differences may influence electronic properties, binding affinities, and pharmacokinetic profiles.

Comparison with Acetamide Derivatives

Compounds such as N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 511276-56-5) diverge significantly from the target due to their acetamide core and thiadiazole substituents. Key distinctions include:

  • Heterocyclic Moieties : Thiadiazole rings introduce sulfur atoms, which may alter electronic properties and hydrogen-bonding capacity compared to isoxazoles.

Structural Comparison Table

Feature Target Compound 2,5-Dimethylcelecoxib N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Core Structure Benzenesulfonamide Benzenesulfonamide Acetamide
Heterocycle 5-(Trifluoromethyl)isoxazol-3-yl 3-(Trifluoromethyl)-1H-pyrazol-1-yl 3-Methylsulfanyl-1,2,4-thiadiazol-5-yl
Aromatic Substituents 2-Ethyl, 5-[heterocycle]; N-linked 2,5-dimethylphenyl 4-[heterocycle]; N-linked 2,5-dimethylphenyl 4-Fluorophenyl
Key Functional Groups CF₃, ethyl, methyl CF₃, methyl Fluorophenyl, methylsulfanyl

Discussion of Implications

However, the isoxazole ring in the target may confer greater oxidative stability compared to pyrazoles, which are prone to metabolic degradation. Ethyl substituents could increase steric hindrance, affecting binding to target proteins compared to smaller methyl groups. The absence of a sulfonamide group in acetamide derivatives limits their utility in applications reliant on sulfonamide-protein interactions .

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